O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate
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Overview
Description
O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is an organic compound characterized by the presence of a benzyl group, a butylsulfanyl group, and a cyano group attached to a prop-2-enethioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be added via a thiol-ene reaction, where butylthiol reacts with an alkene precursor.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and sulfanyl positions.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and cyano positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium cyanide or sodium hydrosulfide are commonly used.
Major Products:
Oxidation: Products may include benzyl alcohols or sulfoxides.
Reduction: Products may include primary amines.
Substitution: Products may include substituted benzyl or cyano derivatives.
Scientific Research Applications
O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the cyano group can act as an electrophile, reacting with nucleophilic sites. The butylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- O-Benzyl 3-(methylsulfanyl)-2-cyanoprop-2-enethioate
- O-Benzyl 3-(ethylsulfanyl)-2-cyanoprop-2-enethioate
- O-Benzyl 3-(propylsulfanyl)-2-cyanoprop-2-enethioate
Comparison: O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is unique due to the presence of the butylsulfanyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
90279-82-6 |
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Molecular Formula |
C15H17NOS2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
O-benzyl 3-butylsulfanyl-2-cyanoprop-2-enethioate |
InChI |
InChI=1S/C15H17NOS2/c1-2-3-9-19-12-14(10-16)15(18)17-11-13-7-5-4-6-8-13/h4-8,12H,2-3,9,11H2,1H3 |
InChI Key |
RFPBGOXDNXXVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C(C#N)C(=S)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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